Carboxylic Acid vs. Hydroxamic Acid: Differential Zinc-Binding Affinity Dictates HDAC Inhibitor Applicability
The target compound bears a free carboxylic acid, whereas the most potent HDAC inhibitors in this chemotype feature a hydroxamic acid zinc-binding group (ZBG). A closely related 3,4-dimethoxyphenyl analog terminated as a hydroxamic acid (CHEMBL147506) exhibits HDAC inhibitory activity with an IC50 of 60 nM [1]. In contrast, carboxylic acids are monodentate ZBGs that typically display µM to mM affinity for HDAC zinc ions [2], making the target compound unsuitable as a direct HDAC inhibitor but valuable as a non-hydroxamate control probe or prodrug precursor.
| Evidence Dimension | HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not determined (carboxylic acid ZBG) |
| Comparator Or Baseline | 3-[4-(3,4-Dimethoxy-phenylsulfamoyl)-phenyl]-N-hydroxy-acrylamide (CHEMBL147506, hydroxamic acid ZBG): IC50 = 60 nM |
| Quantified Difference | ~1,000-fold weaker binding expected for carboxylic acid vs. hydroxamic acid based on ZBG class differences |
| Conditions | In vitro HDAC enzyme assay (BindingDB assay ID: 50123958) |
Why This Matters
Researchers must select the carboxylic acid form when a non-hydroxamate scaffold is required, avoiding inadvertent HDAC inhibition that could confound phenotypic screening results.
- [1] BindingDB Entry BDBM50123958. 3-[4-(3,4-Dimethoxy-phenylsulfamoyl)-phenyl]-N-hydroxy-acrylamide; IC50 = 60 nM against HDAC. View Source
- [2] Bertrand, P. Inside HDAC with HDAC inhibitors. Eur. J. Med. Chem. 2010, 45, 2095–2116. (Review discussing ZBG affinity: hydroxamic acid nM, carboxylic acid µM). View Source
